molecular formula C23H27N3O2S B11344300 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone

2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B11344300
M. Wt: 409.5 g/mol
InChI Key: CSLVAFKDOOBVBR-UHFFFAOYSA-N
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Description

2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the benzimidazole coreCommon reagents used in these reactions include various halides, thiols, and amines, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes purification steps like recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(2-PHENOXYETHYL)SULFANYL]-1H-BENZIMIDAZOLE
  • 2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-BENZIMIDAZOL-1-YL)ACETAMIDE

Uniqueness

2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C23H27N3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

2-[2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C23H27N3O2S/c1-18-9-3-6-12-21(18)28-15-16-29-23-24-19-10-4-5-11-20(19)26(23)17-22(27)25-13-7-2-8-14-25/h3-6,9-12H,2,7-8,13-17H2,1H3

InChI Key

CSLVAFKDOOBVBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4

Origin of Product

United States

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